N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a pyrrolidinone ring, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzene as a starting material.
Attachment of the Sulfanylacetamide Moiety: The final step involves the attachment of the sulfanylacetamide group through a thiol-ene reaction or a similar coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the pyrrolidinone ring.
Substitution: Various substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfanylacetamide derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]thio}acetamide: Similar structure with a thioacetamide group.
N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]oxy}acetamide: Similar structure with an oxyacetamide group.
Uniqueness
The uniqueness of N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c21-15-6-8-16(9-7-15)22-18(24)13-27-17-12-19(25)23(20(17)26)11-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISAKVGPMIUJSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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